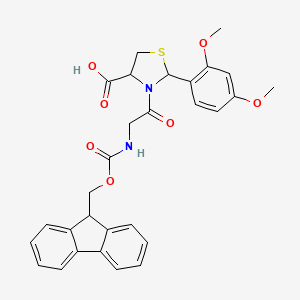

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

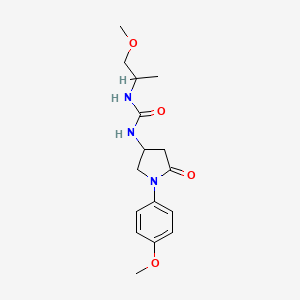

“Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH” is a cysteine-based pseudoproline . It is compatible with standard Fmoc/tBu protocols and can be cleaved with 80% TFA in DCM . The product appears as a white to slight yellow to beige powder .

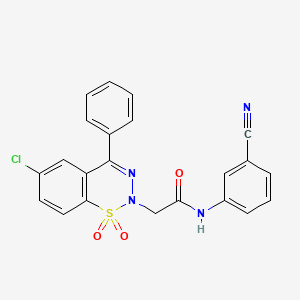

Molecular Structure Analysis

The molecular formula of “this compound” is C29H28N2O7S . Its molecular weight is 548.62 g/mol .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 548.62 g/mol . It appears as a white to slight yellow to beige powder .Wissenschaftliche Forschungsanwendungen

HIV-1 Protease Inhibitors and N-hydroxyamino Acid Core Structure

Marastoni et al. (2001) developed peptidomimetics containing an N-hydroxyamino acid core structure, assessed for their inhibitory activity against HIV-1 protease and virus replication in cell culture. N-hydroxy Gly-containing pseudopeptides displayed modest inhibition, highlighting the potential of specific Fmoc-amino acids in therapeutic applications (Marastoni et al., 2001).

Novel Gly Building Units for Backbone Cyclization

Gazal et al. (2003) reported on novel building units for backbone cyclization featuring Fmoc-Nalpha[CH(R)CO2Al]Gly-OH, prepared by reductive alkylation. These units, containing various amino acid side chains, were incorporated into model backbone cyclic peptides, demonstrating their utility in peptide engineering (Gazal et al., 2003).

Pseudo-prolines for "Inaccessible" Peptides

Mutter et al. (1995) introduced pseudo-prolines (psi Pro) as a technique for temporary protection of serine, threonine, and cysteine side chains in Fmoc/tBu solid-phase peptide synthesis. This approach, by incorporating psi Pro dipeptides, enabled the solubilization of otherwise insoluble peptides, offering a strategy for synthesizing large peptides and facilitating convergent strategies (Mutter et al., 1995).

Peptide Ionophores and Cation-binding Properties

Crusi et al. (1995) synthesized a polycyclic peptide ionophore, demonstrating its beta-folded structure and complexation behavior towards various cations. This study exemplifies the design and synthesis of peptides with specific structural and functional properties, leveraging the versatility of Fmoc-amino acids (Crusi et al., 1995).

Eigenschaften

IUPAC Name |

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNQHEPNNPDLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)

![2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline](/img/structure/B2775313.png)

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)

![Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2775321.png)

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)

![2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2775332.png)